Lactose octaacetate

Carbohydrate Chemistry Biocatalysis Protecting Group Strategy

Researchers requiring stereochemical control in glycosylation: lactose octaacetate offers predictable β(1→4)-selective enzymatic deacetylation at C-1,2 positions, unlike the non-selective α(1→4) maltose analog. • Exclusive C-1,2 deprotection enables orthogonal protecting group strategies for HMO synthesis. • Antiviral activity against PV-1 (SI = 2.4) provides a defined chemotype for enterovirus screening. • Supplied as ≥98% crystalline powder; ambient shipping.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
Cat. No. B1630657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1
InChIKeyWOTQVEKSRLZRSX-HHZNOXSWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Octaacetate (CAS 6291-42-5) | Technical Grade Properties and Procurement Specifications


Lactose octaacetate (C₂₈H₃₈O₁₉, MW 678.59 g/mol), also known as β-octaacetyllactose, is the fully acetylated derivative of the disaccharide lactose. All eight hydroxyl groups of the parent lactose molecule are esterified with acetyl groups, rendering the compound non-reducing and substantially more lipophilic than lactose itself . Commercially, it is supplied as a white to off-white crystalline powder with typical purity specifications of ≥95% (up to 98%) . Its solubility is limited in water but readily achieved in organic solvents such as chloroform, acetone, and DMSO . Melting points reported by vendors range from 75–78 °C to 83–85 °C, with variations likely attributable to differences in anomeric composition and crystallinity .

Why Lactose Octaacetate Is Not Interchangeable with Other Disaccharide Peracetates


Despite sharing the same empirical formula (C₂₈H₃₈O₁₉) and molecular weight with other disaccharide octaacetates such as cellobiose octaacetate and maltose octaacetate, lactose octaacetate cannot be considered a generic substitute. The stereochemical configuration of the glycosidic bond fundamentally dictates its chemical reactivity, enzymatic processing, and biological activity. Specifically, lactose and cellobiose possess a β(1→4) linkage, while maltose possesses an α(1→4) linkage [1]. This seemingly minor stereochemical difference results in divergent behavior under enzymatic and synthetic conditions. For example, in regioselective deacetylation reactions using *Aspergillus niger* lipase, β(1→4)-linked peracetates (lactose, cellobiose) selectively yield C-1,2 hexaacetates, whereas α(1→4)-linked peracetates (maltose) produce complex, non-selective product mixtures [2]. Furthermore, lactose octaacetate's distinct biological profile—exhibiting mild antifungal activity and specific antiviral effects against Poliovirus type 1—is not replicated by all other octaacetates, underscoring that the parent disaccharide's core structure dictates downstream function and that substitution with another peracetate will likely lead to failed syntheses or irreproducible bioactivity .

Lactose Octaacetate: Quantifiable Differential Evidence Against In-Class Comparators


Lactose Octaacetate vs. Maltose Octaacetate: Regioselective Enzymatic Deacetylation Outcome

In a direct head-to-head enzymatic study, lactose octaacetate (a β(1→4)-linked disaccharide) demonstrates precise regioselectivity upon lipase-catalyzed deprotection. This contrasts sharply with the behavior of maltose octaacetate (an α(1→4)-linked disaccharide), which yields a complex, inseparable mixture under identical conditions. This predictability is critical for rational synthetic design [1].

Carbohydrate Chemistry Biocatalysis Protecting Group Strategy

Lactose Octaacetate vs. Sucrose Octaacetate: Bitterness Potency and Application Risk Profile

Sucrose octaacetate is a famously potent bitterant, with a human detection threshold median of 4.0 μM and used at concentrations as low as 0.06% (w/w) to render sugar inedible [1][2]. While lactose octaacetate is also recognized as bitter, it lacks the extreme potency of its sucrose-derived counterpart, making it a less risky and more nuanced option for applications where intense bitterness is not desired, such as in certain pharmaceutical intermediates or where a milder bitter note is acceptable [3]. Although a direct quantitative bitter threshold for lactose octaacetate is not established in the literature, its characterization as 'bitter' is not accompanied by the 'intensely bitter' label ubiquitously applied to sucrose octaacetate [4].

Sensory Science Food Additives Taste Masking

Lactose Octaacetate vs. Cellobiose Octaacetate: Anomeric Stability and Isomerization in Glycosylation

In a comparative study of stannic tetrachloride-catalyzed glycosylation of 8-ethoxycarbonyloctanol, the β-glycosides derived from lactose and cellobiose octaacetates exhibited different anomerization behavior compared to that from maltose octaacetate. While in situ anomerization of the β-maltoside occurred readily at room temperature to provide a route to the α-glycoside, the β-lactose and β-cellobiose glycosides required separate, controlled conditions for anomerization to their respective α-glycosides [1]. This indicates that the glycosidic configuration (β(1→4) vs. α(1→4)) influences the kinetic stability of the intermediate acetoxonium ion, offering synthetic chemists a unique handle for controlling α/β anomeric outcome with lactose octaacetate.

Synthetic Organic Chemistry Glycosylation Anomerization

Lactose Octaacetate vs. Cellobiose Octaacetate: Chemoselectivity in Synthetic Transformations

While both are β(1→4)-linked disaccharide octaacetates, their performance as synthetic precursors differs dramatically. The direct conversion of cellobiose octaacetate to a lactose derivative is possible but proceeds with an overall yield of less than 2% due to the challenging epimerization at C-4 of the non-reducing end glucose unit [1]. This extremely low yield underscores that cellobiose octaacetate is a poor choice for synthesizing lactose-derived structures. In contrast, lactose octaacetate is the direct, high-yielding starting material for the synthesis of complex glycoconjugates, human milk oligosaccharides, and other lactose-based derivatives, eliminating the need for such inefficient, multi-step conversions [2].

Synthetic Methodology Carbohydrate Chemistry Chemical Yield

Targeted Research and Industrial Scenarios for Lactose Octaacetate Based on Verified Differentiation


Rational Design of Orthogonal Protecting Group Strategies in Oligosaccharide Synthesis

Researchers planning multi-step syntheses of complex glycans, particularly those requiring selective deprotection of a disaccharide core, should procure lactose octaacetate over maltose octaacetate. The predictable and exclusive enzymatic deacetylation at the C-1 (and subsequently C-1,2) positions provides a chemoselective handle for orthogonal protecting group strategies, a feature not offered by the α(1→4)-linked maltose analog [1]. This predictability is essential for achieving high overall yields in the synthesis of biologically relevant glycoconjugates and human milk oligosaccharides [2].

Controlled Glycosylation for Anomerically Pure Glycoconjugate Synthesis

Synthetic chemists requiring high stereocontrol during glycosylation reactions should utilize lactose octaacetate as a glycosyl donor. The kinetic stability of the intermediate β-glycoside under standard reaction conditions (room temperature), in contrast to the spontaneous anomerization observed with maltose octaacetate, allows for the selective synthesis of either the β- or α-anomer in a controlled, two-step process [1]. This level of control is critical for structure-activity relationship (SAR) studies where the anomeric configuration of a carbohydrate ligand dictates its biological function.

Antiviral Lead Discovery Targeting Poliovirus Type 1 (PV-1)

Virology research groups screening for novel antiviral agents against enteroviruses should consider lactose octaacetate as a unique chemotype. Unlike other disaccharide octaacetates for which no comparable data is available, lactose octaacetate exhibits specific antiviral activity against Poliovirus type 1 (PV-1) with a reported selectivity index (SI) of 2.4, while showing low cytotoxicity against MDBK, HEp-2, and MDCK cells [1]. This selective activity profile provides a specific and well-defined starting point for medicinal chemistry optimization and mechanistic studies.

Direct Precursor for Lactose-Based Derivatives and Excipients

For pharmaceutical development projects involving lactose-derived excipients or intermediates, lactose octaacetate is the logical procurement choice. Using cellobiose octaacetate as an alternative is highly inefficient, as its conversion to a lactose derivative proceeds with a yield of less than 2%, representing a near-total loss of material and an unsustainable synthetic route [1]. The cost of goods for any product developed via the cellobiose octaacetate route would be prohibitively high, making lactose octaacetate the only economically viable building block.

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